4,7-Dichloro-6-(trifluoromethyl)quinazoline
CAS No.: 1698027-38-1
Cat. No.: VC15911382
Molecular Formula: C9H3Cl2F3N2
Molecular Weight: 267.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1698027-38-1 |
|---|---|
| Molecular Formula | C9H3Cl2F3N2 |
| Molecular Weight | 267.03 g/mol |
| IUPAC Name | 4,7-dichloro-6-(trifluoromethyl)quinazoline |
| Standard InChI | InChI=1S/C9H3Cl2F3N2/c10-6-2-7-4(8(11)16-3-15-7)1-5(6)9(12,13)14/h1-3H |
| Standard InChI Key | RJLQMWUWRDWSQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CC(=C1C(F)(F)F)Cl)N=CN=C2Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4,7-Dichloro-6-(trifluoromethyl)quinazoline belongs to the quinazoline family, a class of heterocyclic compounds featuring a fused benzene and pyrimidine ring. The compound’s IUPAC name, 4,7-dichloro-6-(trifluoromethyl)quinazoline, reflects the positions of its substituents: chlorine atoms at carbons 4 and 7 and a trifluoromethyl (-CF₃) group at carbon 6. Key molecular descriptors include:
The trifluoromethyl group introduces strong electron-withdrawing effects, while the chlorine atoms enhance electrophilic reactivity. These features influence the compound’s solubility, stability, and interaction with biological targets.
Spectral Data and Computational Analysis
While experimental spectral data for this specific compound are sparse in the literature, computational predictions using tools like Gaussian or DFT calculations suggest distinct NMR and IR profiles. The chlorine atoms are expected to produce characteristic splitting patterns in ¹³C NMR, while the -CF₃ group would exhibit a strong signal near 110–120 ppm in ¹⁹F NMR. IR spectroscopy would likely show C-Cl stretches at 550–600 cm⁻¹ and C-F vibrations at 1,100–1,300 cm⁻¹.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4,7-Dichloro-6-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from simpler quinazoline precursors. One plausible route includes:
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Quinazoline Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce chlorine at positions 4 and 7.
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Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type coupling or using trifluoromethyl copper reagents.
A notable challenge is regioselectivity, as competing reactions may lead to undesired substitution patterns. Catalysts such as palladium or copper complexes are often employed to improve yield and selectivity .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Key considerations include:
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Reagent Purity: High-purity chlorine and trifluoromethylating agents to minimize byproducts.
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to enhance reaction rates.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity.
| Compound | IC₅₀ (EGFR Inhibition) | Cell Line (Viability Reduction) |
|---|---|---|
| Gefitinib (Reference) | 0.03 µM | A549 (78%) |
| 6-Trifluoromethylquinazoline | 0.47 µM | Calu-6 (65%) |
| This Compound (Predicted) | 0.5–1.0 µM | N/A (Theoretical) |
The trifluoromethyl group may enhance hydrophobic interactions with kinase domains, while chlorine atoms stabilize binding via halogen bonds .
Cholinesterase Inhibition
Alzheimer’s disease research has identified quinazolines as acetylcholinesterase (AChE) inhibitors. Substituents like -CF₃ improve blood-brain barrier penetration, a critical factor for central nervous system therapeutics. While this compound’s AChE inhibition remains untested, analogs with similar substitution patterns show IC₅₀ values of 8–10 µM, comparable to early-generation inhibitors like tacrine .
Industrial Applications
Agrochemical Development
The compound’s halogenated structure makes it a candidate for herbicide and pesticide synthesis. Chlorine atoms confer resistance to environmental degradation, while the -CF₃ group enhances lipid solubility, improving foliar absorption.
Material Science
In polymer chemistry, 4,7-Dichloro-6-(trifluoromethyl)quinazoline serves as a cross-linking agent for high-performance resins. Its reactivity with amines and thiols enables the formation of thermally stable networks used in aerospace composites.
Future Directions and Research Gaps
While 4,7-Dichloro-6-(trifluoromethyl)quinazoline shows promise in silico and through analog studies, empirical validation is essential. Prioritized research areas include:
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Kinase Inhibition Assays: Direct testing against EGFR, VEGFR, and PDGFR.
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In Vivo Toxicity Studies: Acute and chronic exposure models in rodents.
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Formulation Development: Nanoencapsulation to improve bioavailability.
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